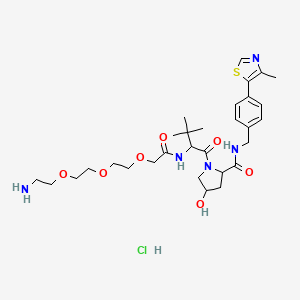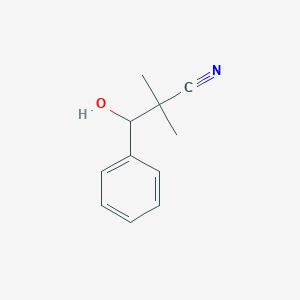
3,6-Di-o-acetyl-d-glucal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Di-o-acetyl-d-glucal is a derivative of D-glucal, a type of unsaturated sugar. This compound is characterized by the presence of acetyl groups at the 3rd and 6th positions of the glucal molecule. It is widely used in organic synthesis, particularly in the preparation of oligosaccharides and other complex carbohydrates.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Di-o-acetyl-d-glucal typically involves the regioselective migration of an acetyl group from the 4th to the 6th position of 3,4-di-o-acetyl-d-glucal. This can be achieved by treating the starting material with a buffer at a pH of 8.6 to 9.5 . The 3,4-di-o-acetyl-d-glucal can be prepared in situ by enzymatic hydrolysis of peracetylated D-glycals in a buffer at a pH of 3 to 5 .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale enzymatic processes to ensure high yield and purity. The use of specific enzymes allows for the selective deprotection and migration of acetyl groups, making the process efficient and scalable .
化学反応の分析
Types of Reactions: 3,6-Di-o-acetyl-d-glucal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bond in the glucal ring to a single bond, forming saturated derivatives.
Substitution: Substitution reactions, particularly at the anomeric carbon, can lead to the formation of glycosides and other derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Boron trifluoride (BF3) and palladium catalysts (PdCl2) are often employed in substitution reactions
Major Products: The major products formed from these reactions include various glycosides, esters, and other carbohydrate derivatives .
科学的研究の応用
3,6-Di-o-acetyl-d-glucal has numerous applications in scientific research:
作用機序
The mechanism of action of 3,6-Di-o-acetyl-d-glucal involves its role as a glycosyl donor in glycosylation reactions. The acetyl groups at the 3rd and 6th positions enhance the reactivity of the anomeric carbon, facilitating the formation of glycosidic bonds. This compound can interact with various enzymes and proteins, influencing carbohydrate metabolism and other biological processes .
類似化合物との比較
3,4,6-Tri-o-acetyl-d-glucal: This compound has an additional acetyl group at the 4th position, making it more reactive in certain glycosylation reactions.
3,4-Di-o-acetyl-6-deoxy-l-glucal: This derivative lacks a hydroxyl group at the 6th position, which can affect its reactivity and applications.
1,2,3,4-Tetra-o-acetyl-β-d-glucopyranose: This fully acetylated derivative is used in different synthetic applications due to its high reactivity.
Uniqueness: 3,6-Di-o-acetyl-d-glucal is unique due to its specific acetylation pattern, which provides a balance between reactivity and stability. This makes it particularly useful in selective glycosylation reactions and the synthesis of complex carbohydrates .
特性
IUPAC Name |
(4-acetyloxy-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O6/c1-6(11)15-5-9-10(13)8(3-4-14-9)16-7(2)12/h3-4,8-10,13H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXKCQQJJNRDFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C=CO1)OC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-cycloheptyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B15155403.png)
![3-({[(4-ethyl-5-{2-methyl-1-[(phenylcarbonyl)amino]propyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B15155404.png)
![Methyl 3-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B15155416.png)
![Propan-2-yl 6-[(4-methoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B15155421.png)
![N-[(1S)-2-(Diphenylphosphino)-1-(2-(diphenylphosphino)phenyl)ethyl]-3,5-bis(trifluoromethyl)-benzamide](/img/structure/B15155426.png)

![Benzyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate; para-toluene sulfonate](/img/structure/B15155437.png)
![1-(2-Aminocyclohexyl)-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B15155448.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-ethoxybenzyl)piperazine](/img/structure/B15155459.png)
![N-(4-bromophenyl)-2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15155462.png)

![N-[3-cyano-6-(propan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B15155476.png)
![13-hydroxy-10,16-di(pyren-1-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B15155477.png)
![Diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]phosphane](/img/structure/B15155480.png)
